molecular formula C10H21NO4 B13419247 (2S,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol

(2S,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol

Cat. No.: B13419247
M. Wt: 219.28 g/mol
InChI Key: UQRORFVVSGFNRO-AXTSPUMRSA-N
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Description

(2S,3R,4R,5S)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol is a synthetic iminosugar, a stereoisomer of the well-characterized pharmaceutical agent miglustat. This compound is of significant interest in medicinal chemistry research due to its potential as an inhibitor of glycosidase enzymes . As a close structural analog of miglustat, it serves as a valuable chemical tool for investigating Substrate Reduction Therapy (SRT). Miglustat, a related iminosugar, functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase, which is the first step in the biosynthesis of most glycosphingolipids . By inhibiting this pathway, this class of compounds can reduce the accumulation of glycolipids in models of lysosomal storage disorders, such as Gaucher disease . Researchers can utilize this high-purity compound to study the structure-activity relationships of iminosugars, probe metabolic pathways involving glycosphingolipids, and develop new therapeutic strategies. The product is provided for laboratory research applications only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

(2S,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8-,9+,10+/m0/s1

InChI Key

UQRORFVVSGFNRO-AXTSPUMRSA-N

Isomeric SMILES

CCCCN1C[C@@H]([C@H]([C@@H]([C@@H]1CO)O)O)O

Canonical SMILES

CCCCN1CC(C(C(C1CO)O)O)O

Origin of Product

United States

Preparation Methods

The introduction of the butyl group at the nitrogen atom is achieved through alkylation reactions, typically involving nucleophilic substitution with butyl halides or related reagents under controlled conditions to avoid racemization or side reactions.

Final Deprotection and Purification

After all functional groups are installed, the protecting groups are removed under acidic or basic conditions, followed by purification through chromatography or crystallization to obtain the pure compound.

Detailed Synthetic Example from Literature

A representative synthetic route adapted from the literature is summarized below:

Step Reaction Type Reagents/Conditions Outcome
1 Starting from chiral amino alcohol or sugar derivative Use of chiral pool compound as precursor Stereochemically defined intermediate
2 Protection of hydroxyl groups 2,2-Dimethoxypropane, p-toluenesulfonic acid, THF, room temp, overnight Formation of isopropylidene protected diol
3 Ring-closing metathesis (RCM) Grubbs catalyst (1st or 2nd gen), benzene or dichloromethane, room temp or 80 °C Formation of piperidine ring scaffold
4 N-alkylation Butyl halide, base (e.g., NaH), aprotic solvent Introduction of butyl group at nitrogen
5 Deprotection Acidic hydrolysis (e.g., HCl in MeOH) or basic hydrolysis (e.g., KOH/dioxane/H2O) Removal of protecting groups, yielding triol
6 Purification Silica gel column chromatography, crystallization Pure (2S,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol

This sequence ensures high stereochemical fidelity and yield of the target compound.

Research Findings and Yield Data

  • Acidic hydrolysis of protected epoxy intermediates yields the triol product in up to 89% yield with a 1:1 ratio of isomers, while basic hydrolysis can increase yield to 99% with altered isomer ratios.
  • Ring-closing metathesis yields vary with temperature; for example, 88% at room temperature and up to 98% at 80 °C, indicating temperature optimization is critical for high efficiency.
  • N-alkylation conditions must be carefully controlled to avoid racemization; mild bases and aprotic solvents are preferred.
  • Final products are characterized by optical rotation, NMR spectroscopy, and mass spectrometry to confirm stereochemistry and purity.

Summary Table of Preparation Methods

Method Aspect Description Advantages Challenges
Chiral pool synthesis Use of naturally occurring chiral precursors High stereochemical control Availability and cost of precursors
Ring-closing metathesis Formation of piperidine ring using Grubbs catalyst Efficient cyclization, good yields Catalyst cost, reaction conditions sensitivity
Protection strategies Use of isopropylidene, TBDPS, Boc, Cbz groups Selective functional group control Multiple steps increase complexity
N-alkylation Alkylation with butyl halides Direct introduction of butyl group Risk of racemization, side reactions
Deprotection Acidic or basic hydrolysis Clean removal of protecting groups Potential for product degradation
Purification Chromatography, crystallization High purity product Time-consuming, solvent use

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, such as ketones, carboxylic acids, alcohols, and amines .

Scientific Research Applications

(2S,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or as a precursor to pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the piperidine ring play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound may inhibit enzyme activity or modulate receptor function, leading to various physiological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Its butyl side chain also differentiates it from other similar compounds, potentially leading to unique interactions and applications .

Q & A

Q. Basic Research Focus

  • FTIR and Raman spectroscopy : Identify functional groups (e.g., hydroxyl, piperidine ring) and intramolecular hydrogen bonding .
  • DFT calculations : Predict vibrational frequencies, HOMO-LUMO gaps, and electron density distributions to validate experimental data .
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., 300 MHz in CD₃OD) to confirm stereochemistry and substituent positions .

What is the molecular mechanism underlying its pharmacological chaperone activity?

Advanced Research Focus
The compound stabilizes misfolded enzymes (e.g., glucocerebrosidase in Gaucher disease) via:

  • Active-site binding : Hydroxyl groups interact with catalytic residues, enhancing enzyme folding and lysosomal trafficking .
  • Lipophilicity effects : The butyl chain improves membrane permeability, enabling intracellular uptake .
  • In vitro validation : Cellular assays measuring enzyme activity recovery in patient-derived fibroblasts are critical .

How do structural modifications (e.g., alkyl chain length) impact biological activity?

Q. Advanced Research Focus

  • Alkyl chain optimization : Longer chains (e.g., dodecyl) increase lipophilicity and membrane interaction but may reduce solubility .
  • Substituent positioning : Miglustat’s butyl group balances solubility and target engagement, whereas cycloheptyloxyhexyl derivatives show enhanced antiviral activity .
  • SAR studies : Systematic substitution at the piperidine nitrogen with phenoxy or fluorophenyl groups alters glycosidase inhibition profiles .

How can computational modeling resolve contradictions in stereochemical activity data?

Q. Advanced Research Focus

  • Docking simulations : Compare binding affinities of enantiomers (e.g., (2S,3R) vs. (2R,3S)) to enzyme active sites .
  • MD simulations : Assess conformational stability of protein-ligand complexes over time to explain divergent in vitro results .
  • Energy minimization : Identify steric clashes or unfavorable interactions in mismatched stereoisomers .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Advanced Research Focus

  • Hygroscopicity : Requires storage in inert, dry conditions (2–8°C) to prevent degradation .
  • LC-MS/MS detection : Use hydrophilic interaction liquid chromatography (HILIC) to resolve polar hydroxyl groups from matrix interferences .
  • Stability testing : Monitor pH-dependent degradation (e.g., acid-labile piperidine ring) in physiological buffers .

Which in vitro models are appropriate for evaluating its antiviral potential?

Q. Advanced Research Focus

  • Dengue virus assays : Measure EC₅₀ values in Vero cells using plaque reduction neutralization tests (PRNT) .
  • α-Glucosidase inhibition : Screen derivatives against viral envelope glycoprotein processing enzymes .
  • Cytotoxicity profiling : Compare selectivity indices (CC₅₀/EC₅₀) across human cell lines (e.g., HepG2, HEK293) .

How can enantiomeric purity be ensured during large-scale synthesis?

Q. Advanced Research Focus

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with polar mobile phases to resolve stereoisomers .
  • Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts in key cyclization steps .
  • Crystallization-induced diastereomer resolution : Convert enantiomers into diastereomeric salts (e.g., tartaric acid derivatives) for selective precipitation .

What therapeutic applications beyond lysosomal storage disorders are being explored?

Q. Advanced Research Focus

  • Antiviral agents : Derivatives with hexyl-propoxy chains inhibit dengue virus replication .
  • Cancer therapy : Target aberrant glycosylation in tumor cells via inhibition of glycolipid biosynthesis .
  • Neurodegenerative diseases : Modulate protein aggregation in Parkinson’s or Alzheimer’s models .

How do solvent and temperature conditions influence reaction yields in multi-step syntheses?

Q. Basic Research Focus

  • Hydrogenation optimization : Ethanol as solvent at 25–50°C maximizes Pd/C catalyst efficiency .
  • Cyclization steps : Base-promoted ring closure (e.g., K₂CO₃ in DMF) at 80°C achieves >90% yield .
  • Workup protocols : Quench reactions at 0°C to minimize epimerization of hydroxyl groups .

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